molecular formula C10H7BrN2O B15237173 7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one

7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one

Cat. No.: B15237173
M. Wt: 251.08 g/mol
InChI Key: MXPCUDLLUCOACT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the unique ring structure contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo-pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. The scalability of the synthesis is crucial for industrial applications, and methods that allow for large-scale production are preferred.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and reaction time play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one is unique due to the presence of the bromine atom and the specific arrangement of the fused rings

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

11-bromo-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one

InChI

InChI=1S/C10H7BrN2O/c11-6-1-4-9-12-7-2-3-8(14)10(7)13(9)5-6/h1,4-5H,2-3H2

InChI Key

MXPCUDLLUCOACT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=C3N2C=C(C=C3)Br

Origin of Product

United States

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